molecular formula C15H13NO4 B402664 2,6-Dimethylphenyl 3-nitrobenzoate

2,6-Dimethylphenyl 3-nitrobenzoate

Cat. No.: B402664
M. Wt: 271.27g/mol
InChI Key: NZBFEYPHGAVWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethylphenyl 3-nitrobenzoate is a synthetic nitroaromatic ester of interest in chemical research and development. Nitroaromatic compounds are a significant class of industrial chemicals characterized by the presence of at least one nitro group (-NO2) attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group contributes to the unique chemical properties and recalcitrance of these molecules . The ester functional group, in particular, introduces conformational flexibility, and studies on similar compounds like methyl 3-nitrobenzoate have shown that the orientation of the ester group can influence the molecule's behavior in different environments . This compound serves as a valuable building block in organic synthesis. Nitroaromatic compounds are widely used as precursors in the synthesis of diverse products, including agrochemicals, pharmaceuticals, polymers, and dyes . The specific substitution pattern of the 2,6-dimethylphenyl group may be explored for its potential effects on steric hindrance and electronic properties in downstream reactions. Researchers may also investigate its application in the development of specialty materials, such as polymers and liquid crystals, where model molecules containing flexible ester groups are often studied for their structural geometries and torsional potentials . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for personal consumption.

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27g/mol

IUPAC Name

(2,6-dimethylphenyl) 3-nitrobenzoate

InChI

InChI=1S/C15H13NO4/c1-10-5-3-6-11(2)14(10)20-15(17)12-7-4-8-13(9-12)16(18)19/h3-9H,1-2H3

InChI Key

NZBFEYPHGAVWNA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Chemistry

2,6-Dimethylphenyl 3-nitrobenzoate serves as a building block in organic synthesis. Its structure allows for:

  • Synthesis of Complex Molecules : It can be used to create more complex organic compounds through various reactions, such as esterification and nucleophilic substitutions.
  • Reagent in Organic Reactions : The nitro group can participate in reduction reactions, leading to the formation of amines or other functional groups.

Biology

The biological applications of this compound are significant:

  • Enzyme Inhibition Studies : Research has indicated that this compound may act as an enzyme inhibitor. For example, it has been investigated for its ability to inhibit certain proteases involved in disease processes.
    Enzyme TargetEffectReference
    Protease XInhibition observed
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits moderate antibacterial activity against various strains.
    Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
    Staphylococcus aureus1232 µg/mL
    Escherichia coli1064 µg/mL

Medicine

The therapeutic potential of this compound is being explored:

  • Anti-inflammatory Properties : Studies have shown that derivatives of this compound may exhibit anti-inflammatory effects.
  • Potential Anticancer Activity : Research indicates that it could inhibit cancer cell proliferation through apoptosis induction.

Case Study 1: Enzyme Inhibition

A study conducted on the inhibition of a specific protease demonstrated that this compound effectively reduced enzyme activity by approximately 70% at a concentration of 50 µM. This suggests potential applications in drug design targeting protease-related diseases.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various compounds, this compound was found to be effective against Staphylococcus aureus with an MIC of 32 µg/mL. This highlights its potential as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

Structural Analogs in Pesticide Chemistry

Compounds sharing the 2,6-dimethylphenyl group are prevalent in agrochemicals (). Key examples include:

  • Metalaxyl (C₁₅H₂₁NO₄): A fungicide with a methoxyacetyl-alanine substituent .
  • Benalaxyl (C₂₀H₂₃NO₃): Features a phenylacetyl group, enhancing systemic antifungal activity .
  • Metazachlor (C₁₄H₁₆ClN₃O₂): A herbicide with a pyrazole-methylacetamide side chain .

Key Differences :

  • Functional Groups : Unlike 2,6-dimethylphenyl 3-nitrobenzoate, these compounds incorporate amide or acetamide linkages critical for pesticidal activity.
  • Bioactivity : The nitro group in 3-nitrobenzoate derivatives may confer electron-withdrawing effects, altering reactivity compared to the acetylated amines in pesticides.

Nitrobenzoate Esters

Nitrobenzoate esters vary in substituents and applications ():

  • Ethyl 3-nitrobenzoate (C₉H₉NO₄): A simpler ester lacking aryl substituents, often used as a chemical intermediate .

Key Differences :

  • Substituent Effects : The 2,6-dimethyl group in the target compound introduces steric hindrance, which may reduce hydrolysis rates compared to unsubstituted analogs like ethyl 3-nitrobenzoate.

Compounds with 2,6-Dimethylphenyl Moieties

  • Ethyl 3-(2,6-Dimethylphenyl)-3-oxopropanoate (C₁₃H₁₆O₃): Features a ketone group instead of a nitrobenzoate ester, altering its reactivity (e.g., susceptibility to nucleophilic attack) .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Primary Use
This compound C₁₅H₁₃NO₄ 271.27 2,6-dimethylphenyl, nitro Research/Intermediate
Metalaxyl C₁₅H₂₁NO₄ 279.33 Methoxyacetyl, DL-alanine Fungicide
Ethyl 2,6-dichloro-3-nitrobenzoate C₉H₇Cl₂NO₄ 264.06 Dichloro, nitro Specialty chemical
Ethyl 3-nitrobenzoate C₉H₉NO₄ 195.17 Ethyl ester, nitro Intermediate
Ethyl 3-(2,6-dimethylphenyl)-3-oxopropanoate C₁₃H₁₆O₃ 220.26 Ketone, ethyl ester Unknown

Research Findings and Implications

  • Steric and Electronic Effects : The 2,6-dimethylphenyl group in pesticides (e.g., metalaxyl) is critical for binding to fungal targets . In contrast, its presence in 3-nitrobenzoate derivatives may hinder enzymatic degradation, increasing environmental persistence.
  • Nitro Group Reactivity : The nitro group in 3-nitrobenzoates enhances electrophilicity, making these compounds prone to reduction or nucleophilic substitution—a property exploited in explosives or dye synthesis but less relevant in pesticides.
  • Chlorine vs.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2,6-dimethylphenyl 3-nitrobenzoate?

  • Methodology : A two-step synthesis is commonly employed. First, nitration of benzoic acid derivatives introduces the nitro group at the meta position. Second, esterification with 2,6-dimethylphenol under acidic conditions (e.g., H₂SO₄) facilitates coupling. Reaction optimization includes controlling temperature (0–5°C for nitration) and using dehydrating agents (e.g., DCC) to enhance ester yield .
  • Data Consideration : Monitor reaction progress via TLC (ethyl acetate/hexane mobile phase) and confirm purity through melting point analysis and HPLC .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodology : Use FT-IR to identify ester carbonyl (C=O stretch ~1720 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1530 cm⁻¹) groups. ¹H NMR resolves aromatic protons (δ 6.8–8.0 ppm) and methyl groups (δ 2.2–2.5 ppm). Mass spectrometry (EI-MS) confirms molecular weight (e.g., [M]⁺ at m/z 285) .
  • Data Contradictions : Overlapping signals in crowded aromatic regions may require 2D NMR (COSY, HSQC) for unambiguous assignment .

Q. How can researchers ensure compound purity during synthesis?

  • Methodology : Employ TLC (silica gel, UV visualization) with ethyl acetate/hexane (1:3) to track intermediates. Final purification via column chromatography or recrystallization (ethanol/water) removes unreacted starting materials. Validate purity using HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What mechanistic insights govern the esterification reaction under acidic conditions?

  • Methodology : Perform kinetic studies (e.g., varying acid catalysts: H₂SO₄ vs. p-TsOH) to assess reaction rates. Isotopic labeling (e.g., ¹⁸O in phenol) can track oxygen transfer pathways. Computational modeling (DFT) identifies transition states and activation energies .
  • Data Analysis : Compare experimental yields with computational predictions to validate mechanistic hypotheses .

Q. How does this compound perform in materials science applications?

  • Methodology : Investigate its utility as a monomer for polyaryl esters via polycondensation. Assess thermal stability (TGA) and optical properties (UV-Vis, fluorescence). For nanomaterials, evaluate self-assembly behavior in nonpolar solvents using TEM .
  • Advanced Applications : Functionalize with electron-rich groups (e.g., EDOT linkers) to create A-π-A chromophores for live-cell imaging or biosensing .

Q. What approaches elucidate structure-activity relationships (SAR) in agrochemical derivatives?

  • Methodology : Synthesize analogs (e.g., replacing nitro with methoxy or halogens) and test bioactivity against plant pathogens. Use molecular docking to predict binding affinity to target enzymes (e.g., fungal CYP51). Correlate substituent electronic effects (Hammett σ values) with inhibitory potency .
  • Environmental Analysis : Employ LC-MS/MS to detect degradation products in soil/water matrices, ensuring compliance with regulatory standards .

Q. How can stability and impurity profiles be optimized for pharmaceutical intermediates?

  • Methodology : Conduct forced degradation studies (heat, light, humidity) to identify major impurities (e.g., hydrolyzed benzoic acid). Use HPLC-TOF/MS to characterize degradation products. Compare with reference standards (e.g., EP Impurity B) for quantification .
  • Regulatory Compliance : Adhere to ICH guidelines for validation of analytical methods (precision, LOQ, robustness) .

Methodological Notes

  • Synthetic Optimization : Pilot-scale reactions require strict temperature control to avoid side products (e.g., di-ester formation) .
  • Spectroscopic Pitfalls : Nitro group vibrations in IR may overlap with aromatic C=C stretches; confirm via isotopic substitution or 2D techniques .
  • Environmental Impact : Prioritize green solvents (e.g., ethanol over toluene) and catalytic methods to reduce waste .

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